

Application Note & Protocol: Synthesis of Diiodoacetylene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diiodoacetylene*

Cat. No.: B13749442

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diiodoacetylene (C_2I_2) is a volatile, white crystalline solid and a member of the dihaloacetylene family.^[1] It is a linear molecule with the structure $I-C\equiv C-I$.^[1] While it is a useful reagent in organic synthesis, particularly as a halogen bond donor, its preparation and handling are hazardous due to its high reactivity and explosive nature.^{[1][2][3]} This document provides detailed protocols for the laboratory-scale synthesis of **diiodoacetylene**, emphasizing the critical safety precautions required. Two common methods are presented, both involving the reaction of acetylene with an iodine source.

Safety Precautions:

WARNING: **Diiodoacetylene** is a toxic, shock, heat, and friction-sensitive explosive.^{[2][4]} It can decompose explosively at temperatures above 80°C and can also explode upon rubbing.^{[1][3][5]} All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Method 1: Iodination using Iodine and Potassium Iodide

This method involves the reaction of acetylene with a solution of iodine and potassium iodide in a basic medium.

Experimental Protocol:

- Apparatus Setup: Assemble a flask equipped with a dropping funnel, a mechanical or magnetic stirrer, and a gas inlet tube for acetylene.[5]
- Reaction Mixture Preparation: In the flask, place 300 mL of a 0.5N potassium hydroxide solution.[5]
- Acetylene Introduction: Pass a rapid stream of acetylene gas through the potassium hydroxide solution while stirring vigorously and cooling the flask.[5] The acetylene gas should be purified by washing with a solution of basic lead acetate before introduction.[5]
- Reagent Addition: From the dropping funnel, slowly add a solution of 32 g of iodine and 35 g of potassium iodide in 25 mL of water.[5] Continue the addition until the color of the iodine persists in the reaction mixture. This step should take approximately 30-40 minutes.[5]
- Isolation: A white precipitate of **diiodoacetylene** will form.[5] Filter the precipitate and wash it with water.[5]
- Drying and Purification: Dry the product in a desiccator.[5] If necessary, the **diiodoacetylene** can be recrystallized from ligroin.[5]

Quantitative Data Summary:

Reagent/Product	Quantity	Molar Mass (g/mol)	Moles
Potassium Hydroxide	0.15 mol (in 300 mL of 0.5N solution)	56.11	0.15
Iodine	32 g	253.81	0.126
Potassium Iodide	35 g	166.00	0.211
Water (for reagent solution)	25 mL	18.02	1.39
Diiodoacetylene	Theoretical Yield	277.83	~0.126

Physical Properties:

Property	Value
Appearance	White crystals[5]
Melting Point	78.5°C[5]
Solubility	Insoluble in water; soluble in alcohol, ether[5]
Odor	Strong, disagreeable[5]

Method 2: Iodination using Potassium Iodide and Sodium Hypochlorite

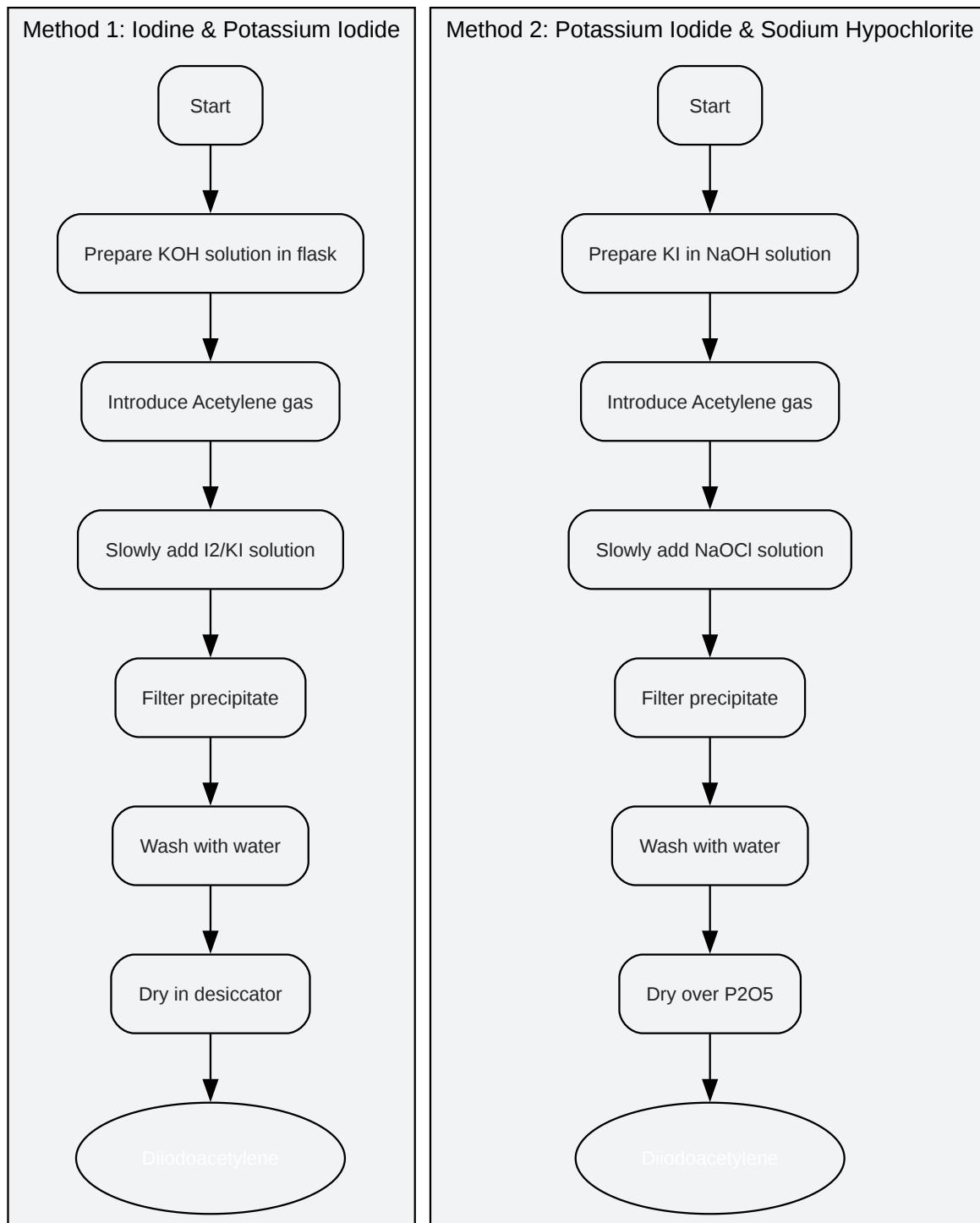
This alternative method utilizes sodium hypochlorite as the oxidizing agent to generate the iodinating species in situ.

Experimental Protocol:

- Reaction Mixture Preparation: In a suitable reaction vessel, dissolve 20 g of potassium iodide in 100 mL of 1N sodium hydroxide solution.[5]

- Acetylene Introduction: Pass a stream of acetylene gas through the solution with stirring and ice-cooling.[5]
- Reagent Addition: Simultaneously, slowly add approximately 150 mL of 1N sodium hypochlorite solution.[5] The sodium hypochlorite solution can be prepared by passing 12 g of chlorine gas into 200 mL of ice-cooled 2N sodium hydroxide solution.[5] Continue the addition until the initial yellow color no longer appears.[5]
- Isolation: A white precipitate of **diiodoacetylene** will form.[2][5] Collect the precipitate by filtration.[5]
- Washing and Drying: Wash the collected solid with water and drain well.[5] Dry the product in a desiccator over phosphorus pentoxide.[5] Do not dry in a vacuum as **diiodoacetylene** is volatile.[5]

Quantitative Data Summary:


Reagent/Product	Quantity	Molar Mass (g/mol)	Moles
Potassium Iodide	20 g	166.00	0.120
Sodium Hydroxide	0.1 mol (in 100 mL of 1N solution)	40.00	0.1
Sodium Hypochlorite	~0.15 mol (in 150 mL of 1N solution)	74.44	~0.15
Diiodoacetylene	96.5% Yield[5]	277.83	~0.116

Physical Properties:

Property	Value
Appearance	White precipitate[5]
Melting Point	82°C[5]
Yield	96.5%[5]

Diagrams:

Experimental Workflow for Diiodoacetylene Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the two described methods of **diiodoacetylene** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diiodoacetylene - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciemcemadness.org]
- 3. diiodoacetylene | 624-74-8 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Diiodoacetylene - Powered by XMB 1.9.11 [sciemcemadness.org]
- 5. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [Application Note & Protocol: Synthesis of Diiodoacetylene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13749442#lab-protocol-for-diiodoacetylene-preparation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com